An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypiperidine-3-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 5-Hydroxypiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable influence on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide delves into the specific chemical characteristics of a key derivative, 5-hydroxypiperidine-3-carboxylic acid. By providing a multi-faceted examination of its structure, reactivity, and analytical profile, we aim to equip researchers with the foundational knowledge necessary to strategically leverage this versatile molecule in the design and synthesis of novel therapeutic agents.
Core Molecular Structure and Physicochemical Profile
5-Hydroxypiperidine-3-carboxylic acid is a heterocyclic, non-proteinogenic amino acid. Its structure is defined by a saturated six-membered nitrogen-containing ring (piperidine) substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capability, and stereochemical complexity.
The fundamental identifiers and computed properties of this compound are summarized below. It is primarily available as a solid and is often supplied as a racemic mixture or as its hydrochloride salt.[1]
dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Caption: 2D Structure of 5-hydroxypiperidine-3-carboxylic acid.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-hydroxypiperidine-3-carboxylic acid | [2] |
| CAS Numbers | 229152-86-7, 885951-97-3 | [2] |
| Molecular Formula | C₆H₁₁NO₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| Physical Form | Solid | |
| InChI Key | OKNUJKFLEDJRTR-UHFFFAOYSA-N | [2] |
| SMILES | OC(C1CC(O)CNC1)=O | |
| XLogP3 (Computed) | -3.4 | [2] |
| Topological Polar Surface Area | 69.6 Ų | [2] |
Note: Experimental data for properties such as melting point and pKa are not consistently reported in publicly available literature. The pKa values can be estimated based on the constituent functional groups: the carboxylic acid moiety is expected to have a pKa in the range of 2-5, while the secondary amine (as its conjugate acid) will have a pKa in the range of 10-11.
Stereochemistry: The Basis of Biological Specificity
The structure contains two stereocenters at the C3 and C5 positions, giving rise to four possible stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). The (3S,5S) and (3R,5R) isomers are an enantiomeric pair, as are the (3S,5R) and (3R,5S) isomers. The relationship between these pairs is diastereomeric.
The spatial orientation of the hydroxyl and carboxylic acid groups is critical, as it dictates the molecule's conformational preferences and its ability to interact with chiral biological targets like enzymes and receptors. The cis (hydroxyl and carboxyl groups on the same side of the ring) and trans (opposite sides) diastereomers will exhibit distinct physical properties and biological activities. Consequently, stereocontrolled synthesis is paramount when developing this scaffold for a specific therapeutic application.
dot graph stereoisomers { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} enddot Caption: Stereoisomeric relationships of the molecule.
Synthesis and Reactivity
Synthetic Strategies
The synthesis of substituted piperidines is a well-explored area of organic chemistry. For 5-hydroxypiperidine-carboxylic acids, common strategies often begin with chiral starting materials like amino acids to establish stereochemistry early. Patents for the related 5-hydroxypiperidine-2-carboxylic acid reveal routes starting from protected glutamic or pyroglutamic acid, which undergo homologation (carbon chain extension) followed by reductive cyclization.[3]
A plausible, generalized approach for the 3-carboxylic acid isomer involves the cyclization of a suitably functionalized linear precursor.
Exemplary Protocol Insight: A synthesis for a related N-protected analog, 1-benzyl-3-hydroxypiperidine-3-carboxylic acid, demonstrates a key synthetic transformation.[4] It begins with 1-benzyl-3-piperidone, which undergoes a Strecker-type reaction with potassium cyanide to form an aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the final carboxylic acid. This highlights a common strategy of building the substitution pattern on a pre-formed piperidone ring.[4]
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups, providing orthogonal handles for chemical modification. This versatility is a primary reason for its utility as a scaffold in drug discovery.
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Secondary Amine (N1): As a nucleophile, it readily undergoes:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce substituents.
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N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides, respectively. This is often used to modulate polarity and introduce new pharmacophoric elements.
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Boc Protection: Easily protected with di-tert-butyl dicarbonate (Boc₂O) to facilitate reactions at other sites.[5]
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-
Carboxylic Acid (C3): This group enables:
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Esterification: Conversion to esters (e.g., via Fischer esterification or reaction with alkyl halides under basic conditions) to act as prodrugs or modify solubility.
-
Amide Bond Formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) is a cornerstone of peptide and small molecule synthesis, allowing for the extension of the molecular framework.
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Reduction: Can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
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-
Secondary Alcohol (C5): The hydroxyl group can undergo:
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O-Alkylation: Formation of ethers via Williamson ether synthesis.
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O-Acylation: Formation of esters with acyl chlorides or anhydrides.
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Oxidation: Oxidation to a ketone (5-oxopiperidine-3-carboxylic acid) using reagents like PCC or Swern oxidation, providing another point for diversification.
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Spectroscopic and Analytical Characterization
Confirming the structure and purity of 5-hydroxypiperidine-3-carboxylic acid and its derivatives relies on standard spectroscopic techniques.
Table 2: Predicted Spectroscopic Signatures
| Technique | Feature | Expected Characteristics | Rationale & References |
| ¹H NMR | -COOH | Very broad singlet, δ 10-13 ppm. Disappears on D₂O exchange. | Acidic proton with variable hydrogen bonding.[6] |
| -CH(OH)- | Multiplet, δ 3.5-4.5 ppm. | Proton on a carbon bearing an electronegative oxygen. | |
| -CH(COOH)- | Multiplet, δ 2.5-3.5 ppm. | Proton alpha to a carbonyl group. | |
| Ring -CH₂- & -NH- | Complex multiplets, δ 1.5-3.5 ppm. | Overlapping signals from the piperidine ring protons and the amine proton. | |
| ¹³C NMR | -COOH | δ 170-185 ppm. | Characteristic chemical shift for a carboxylic acid carbon.[6] |
| -CH(OH) | δ 60-75 ppm. | Carbon attached to a hydroxyl group. | |
| Ring Carbons | δ 20-60 ppm. | Aliphatic carbons of the piperidine ring. | |
| IR Spectroscopy | O-H Stretch | Very broad band, 2500-3300 cm⁻¹. | Overlapping stretches from the carboxylic acid dimer and the alcohol.[1][6] |
| N-H Stretch | Moderate band, ~3300-3500 cm⁻¹. | Often obscured by the broad O-H band. | |
| C=O Stretch | Strong, sharp band, 1700-1725 cm⁻¹. | Characteristic carbonyl absorption for a saturated carboxylic acid.[1][6] | |
| C-O Stretch | Strong band, 1210-1320 cm⁻¹. | From the C-O single bonds of the acid and alcohol.[7] | |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 145. Weak or absent. | Common for aliphatic alcohols and acids.[8][9] |
| Fragmentation | Loss of H₂O (M-18), •OH (M-17), or •COOH (M-45). | Characteristic fragmentation patterns for alcohols and carboxylic acids.[8][10] |
Role in Drug Discovery and Development
The piperidine motif is present in a vast number of approved drugs. Its inclusion often enhances metabolic stability and improves aqueous solubility and membrane permeability, key components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.
5-Hydroxypiperidine-3-carboxylic acid serves as a trifunctional scaffold, allowing for systematic exploration of the chemical space around the core ring. Each functional group can be modified to optimize binding interactions with a biological target.
Derivatives of related hydroxypiperidine carboxylic acids have been explored for various therapeutic applications, including as antibacterial and anticancer agents, underscoring the potential of this structural class.[3]
Safety and Handling
5-Hydroxypiperidine-3-carboxylic acid is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.
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Hazard Statements: H302 - Harmful if swallowed.
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Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
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Storage: Should be stored as a combustible solid (Storage Class 11) in a cool, dry, well-ventilated area.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
5-Hydroxypiperidine-3-carboxylic acid is a chemically versatile and stereochemically rich building block. Its trifunctional nature provides a robust platform for generating diverse molecular libraries tailored for specific biological targets. A thorough understanding of its core properties—from its fundamental physicochemical characteristics and reactivity to its analytical signatures—is essential for any researcher aiming to exploit this privileged scaffold in the rational design of next-generation therapeutics.
References
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PubChem. 5-hydroxypiperidine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]
- Google Patents. US9790181B2 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
- Google Patents. EP3091002A1 - Method for producing 5-hydroxypiperidine-2-carboxylic acid.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
PrepChem.com. Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]
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ResearchGate. Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
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